

Application Notes and Protocols for Flt3 Inhibitors in Cell Culture Experiments

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Compound of Interest

Compound Name: Flt3-IN-28

Cat. No.: B15569361

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Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making Flt3 a key therapeutic target.[1][2] Flt3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated Flt3 receptors.[1][3] This document provides detailed application notes and protocols for the use of Flt3 inhibitors in cell culture experiments, with a focus on determining appropriate concentrations and assessing their biological effects.

While specific data for "**Flt3-IN-28**" is not readily available in the public domain, the principles and protocols outlined here are applicable to novel Flt3 inhibitors. The provided data for representative Flt3 inhibitors can serve as a valuable reference for designing experiments.

Data Presentation: In Vitro Cellular Activity of Representative Flt3 Inhibitors

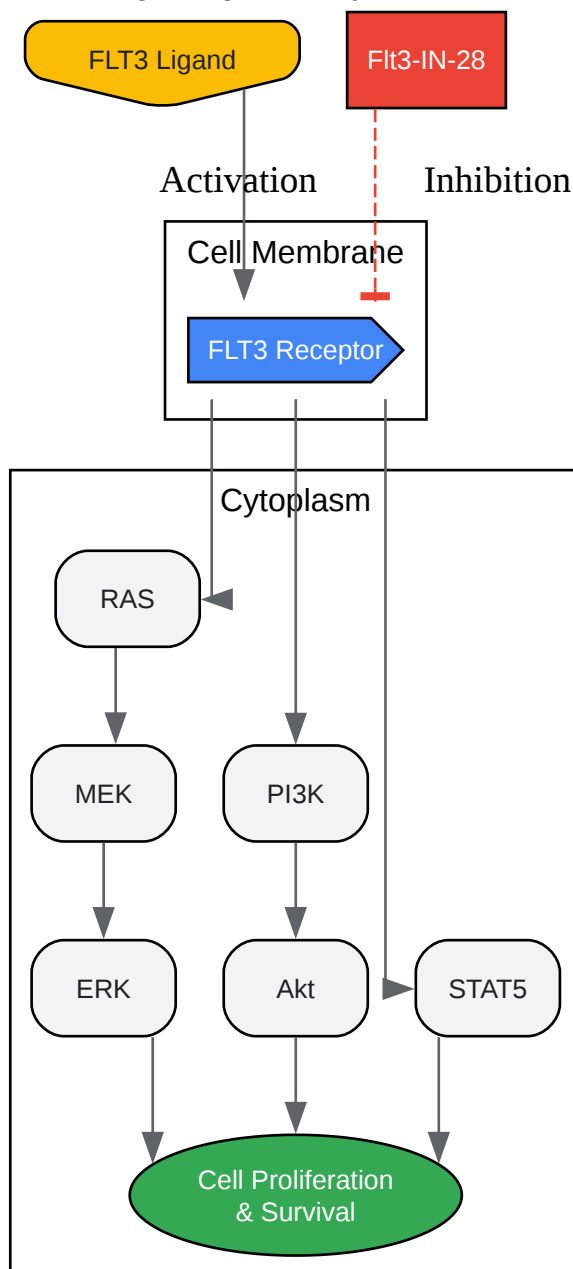
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for determining the appropriate concentration range for cell culture experiments. The IC₅₀ values for several common Flt3 inhibitors against AML cell lines expressing Flt3 mutations are summarized in the table below.

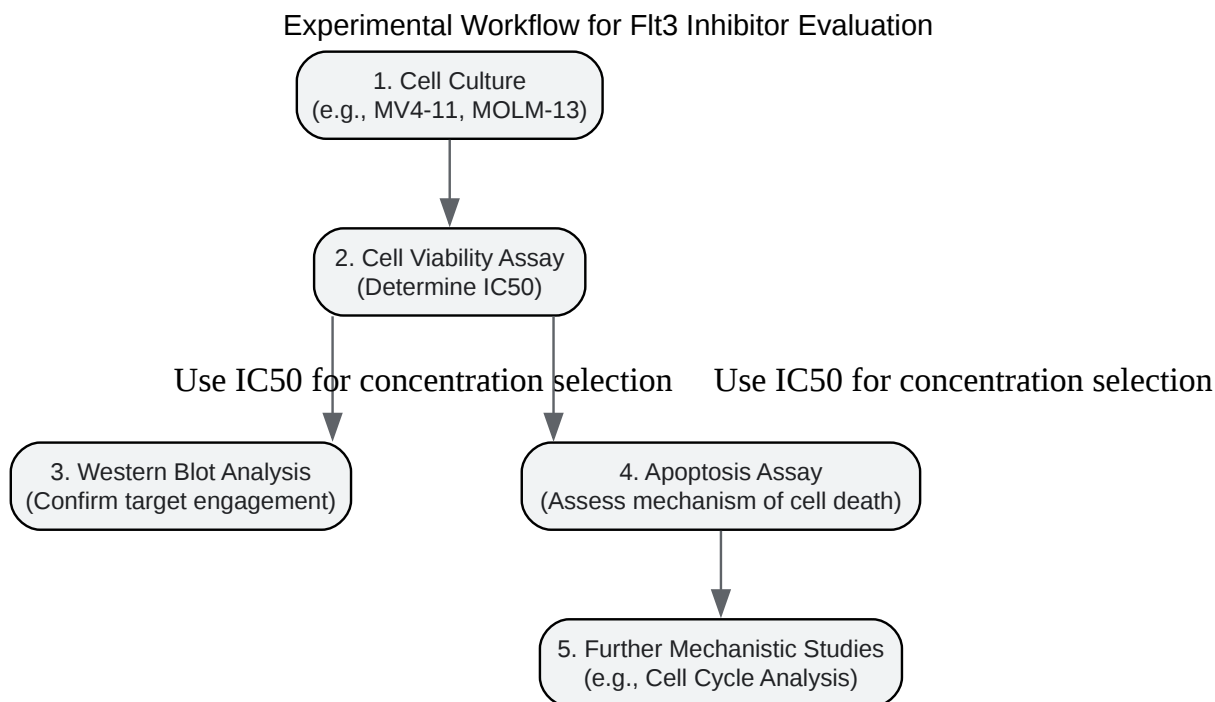
Compound	Target(s)	Cell Line	Assay	IC50 (nM)	Reference
Midostaurin	Flt3, other kinases	MOLM-13	Cell Viability	~200	[1]
Gilteritinib	Flt3, AXL	MV4-11	Cell Viability	7.99	[1][4]
Quizartinib	Flt3	MV4-11	Cell Viability	4.76	[1][4]
Sorafenib	Flt3, other kinases	MV4-11	Cell Viability	Not specified	[1]
Flt3-IN-3	Flt3-ITD	MV4-11, PL-21	Cell Viability	300	[5]

Flt3 Signaling Pathway and Inhibition

Flt3 is a receptor tyrosine kinase that, upon binding its ligand (Flt3L), dimerizes and autophosphorylates, initiating downstream signaling cascades.[3][6] These pathways, primarily the PI3K/Akt, RAS/MEK/ERK, and STAT5 pathways, are crucial for cell proliferation, survival, and differentiation.[2][3][7] In AML, activating mutations lead to constitutive, ligand-independent activation of these pathways.[3][8] Flt3 inhibitors block this aberrant signaling by binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream effectors.[9]

FLT3 Signaling Pathway and Inhibition





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